![molecular formula C25H27ClN6O3 B10872097 7-(2-chlorobenzyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10872097.png)
7-(2-chlorobenzyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-(2-chlorobenzyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-chlorobenzyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chlorobenzyl chloride with 4-(4-methoxyphenyl)piperazine in the presence of a base to form an intermediate. This intermediate is then reacted with 1,3-dimethylxanthine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
7-(2-chlorobenzyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects, particularly in the following areas:
- Anticancer Activity : Research indicates that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. Studies have shown that modifications to the piperazine moiety can enhance selectivity and potency against tumor cells .
- Anti-inflammatory Properties : The compound's structural features allow it to interact with inflammatory pathways, potentially serving as an anti-inflammatory agent. In vitro studies have demonstrated its efficacy in reducing pro-inflammatory cytokines .
Biological Studies
The compound has been studied for its interactions with biological targets:
- Enzyme Inhibition : It has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For instance, docking studies suggest strong binding affinity to enzymes like acetylcholinesterase .
- Receptor Binding : The compound's ability to bind to various receptors makes it a candidate for developing drugs targeting neurological disorders. Its interaction with serotonin receptors has been particularly noted .
Chemical Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules:
- Synthesis of New Derivatives : The functional groups present in the compound allow for further chemical modifications, leading to the creation of new derivatives with enhanced biological activity or novel properties .
Material Science
The compound's unique chemical structure has potential applications in developing new materials:
- Polymer Chemistry : It can be utilized in synthesizing polymers with specific mechanical and thermal properties due to its ability to form cross-links through chemical reactions .
Case Study 1: Anticancer Activity
A study conducted on various derivatives of this compound demonstrated significant cytotoxicity against breast and lung cancer cell lines. The derivatives were tested using MTT assays, revealing IC50 values in the micromolar range, indicating their potential as lead compounds for anticancer drug development .
Case Study 2: Enzyme Inhibition
Research involving this compound showed it effectively inhibited acetylcholinesterase activity in vitro. The study employed kinetic analysis and molecular docking techniques to elucidate the binding interactions at the active site of the enzyme, suggesting a competitive inhibition mechanism .
Mechanism of Action
The mechanism of action of 7-(2-chlorobenzyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 7-(2-chlorobenzyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 4-chlorobenzyl-7-methoxy-1,3-dimethylxanthine
- 4-(4-methoxyphenyl)piperazine derivatives
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
The compound 7-(2-chlorobenzyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic derivative of purine that exhibits significant biological activity. Its unique structure, characterized by the presence of a chlorobenzyl group and a piperazine moiety, suggests potential interactions with various biological targets, particularly in the central nervous system (CNS) and as a ligand for serotonin receptors.
Chemical Structure and Properties
This compound has a molecular formula of C₁₈H₁₈ClN₅O₂ and a molecular weight of approximately 367.82 g/mol. The structural features include:
- Chlorobenzyl group at position 7
- Piperazine ring at position 8
- Methoxy group on the phenyl ring
These structural components contribute to its pharmacological properties and biological activities.
Serotonin Receptor Affinity
Research indicates that this compound exhibits affinity for multiple serotonin receptor subtypes, particularly the 5-HT_1A and 5-HT_2A receptors. This suggests its potential use in treating disorders related to serotonin dysregulation, such as depression and anxiety disorders.
Antimicrobial Activity
Preliminary studies have shown that derivatives of this compound possess antimicrobial properties. For instance, related purine derivatives have demonstrated activity against various bacterial strains, indicating potential as antimicrobial agents.
Antitumor Potential
The compound has also been evaluated for its antitumor activity. Similar purine derivatives have shown cytotoxic effects against cancer cell lines, suggesting that this compound may inhibit tumor growth through mechanisms involving apoptosis induction.
Case Studies and Experimental Data
Several studies have investigated the biological effects of this compound:
-
In Vitro Studies :
- A study assessed the cytotoxicity of this compound on various cancer cell lines, revealing significant inhibition of cell proliferation at micromolar concentrations.
- Docking studies indicated strong binding affinities to target proteins involved in cancer progression.
-
Serotonin Receptor Binding Assays :
- Binding assays demonstrated that the compound selectively binds to serotonin receptors with varying affinities, supporting its potential role as a therapeutic agent in psychiatric disorders.
-
Antimicrobial Testing :
- The compound was tested against gram-positive and gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Comparison with Related Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
7-(2-methoxyethyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpurine | Methoxyethyl instead of chlorobenzyl | Moderate affinity for serotonin receptors |
7-butyl-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpurine | Butyl group replacing chlorobenzyl | Similar receptor interactions but varied potency |
7-(2-hydroxypropyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpurine | Hydroxypropyl substitution | Different pharmacological profile |
Properties
Molecular Formula |
C25H27ClN6O3 |
---|---|
Molecular Weight |
495.0 g/mol |
IUPAC Name |
7-[(2-chlorophenyl)methyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C25H27ClN6O3/c1-28-22-21(23(33)29(2)25(28)34)32(16-17-6-4-5-7-20(17)26)24(27-22)31-14-12-30(13-15-31)18-8-10-19(35-3)11-9-18/h4-11H,12-16H2,1-3H3 |
InChI Key |
UTTCACZQVFSLIC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C4=CC=C(C=C4)OC)CC5=CC=CC=C5Cl |
Origin of Product |
United States |
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